2-pyridinylacetic acid is a member of pyridines.
2-Pyridineacetic acid
CAS No.: 13115-43-0
Cat. No.: VC20985814
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13115-43-0 |
---|---|
Molecular Formula | C7H7NO2 |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 2-pyridin-2-ylacetic acid |
Standard InChI | InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) |
Standard InChI Key | BPSNETAIJADFTO-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CC(=O)O |
Canonical SMILES | C1=CC=NC(=C1)CC(=O)O |
Introduction
Chemical Identity and Fundamental Properties
2-Pyridineacetic acid, also known as 2-pyridylacetic acid, is a pyridine derivative with the molecular formula C7H7NO2. It possesses several key identifiers that distinguish it in chemical databases and literature. The compound was first documented in chemical repositories in 2005 and has received periodic updates to its chemical profile, with the most recent modification recorded in March 2025 .
Identification Parameters
The compound can be identified through various systematic nomenclature systems and numeric identifiers as presented in Table 1.
Table 1: Identification Parameters of 2-Pyridineacetic Acid
Parameter | Value |
---|---|
PubChem CID | 85318 |
CAS Registry Number | 13115-43-0 |
Molecular Formula | C7H7NO2 |
IUPAC Name | 2-pyridin-2-ylacetic acid |
Molecular Weight | 137.14 g/mol |
InChI | InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) |
InChIKey | BPSNETAIJADFTO-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CC(=O)O |
The compound is classified as a member of the pyridines family, featuring a characteristic heterocyclic structure with nitrogen at position 1 of the six-membered aromatic ring .
Physical Properties
2-Pyridineacetic acid exhibits distinct physical characteristics in its pure form. While the free acid form has limited physical property documentation in the searched literature, its hydrochloride salt (C7H7NO2·HCl) is well-characterized with a molecular weight of 173.60 g/mol .
Table 2: Physical Properties of 2-Pyridineacetic Acid and Its Hydrochloride Salt
Property | Free Acid | Hydrochloride Salt |
---|---|---|
Physical State (20°C) | Solid | Solid |
Appearance | Not specified | White to light yellow to dark green powder or crystal |
Melting Point | Not specified | 130-135°C (with decomposition) |
Solubility | Not specified | Soluble in water; slightly soluble in DMSO, ethanol, and methanol |
Hygroscopicity | Not specified | Hygroscopic |
Storage Recommendation | Not specified | Room temperature in cool, dark place under inert gas |
The hydrochloride salt form has practical advantages in terms of stability and handling in laboratory settings, though it requires special storage conditions due to its hygroscopic nature .
Structural Characteristics
2-Pyridineacetic acid possesses a distinctive molecular structure that influences its chemical behavior and reactivity patterns.
Molecular Architecture
The compound features a pyridine ring with an acetic acid moiety attached at the 2-position. This structural arrangement creates a molecule with both aromatic and carboxylic acid functionalities, contributing to its versatility in chemical reactions .
Electronic Properties
The presence of the nitrogen atom in the pyridine ring creates an electron-deficient aromatic system. This characteristic influences the reactivity of the ring and the acidic properties of the carboxylic acid group. The electronic distribution makes the molecule suitable for various transformations in synthetic chemistry .
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 2-pyridineacetic acid and its derivatives, each with specific advantages depending on the desired application.
Hydrolysis of Esters
A straightforward approach to synthesizing 2-pyridineacetic acid involves the hydrolysis of ethyl 2-pyridylacetate. This method proceeds under basic conditions as described in Table 3 .
Table 3: Synthesis of 2-Pyridineacetic Acid via Ester Hydrolysis
Reagents | Conditions | Yield | Reference |
---|---|---|---|
Ethyl 2-pyridylacetate (10 mmol), KOH (12 mmol) in ethanol (13 mL) and water (4.3 mL) | 50°C, 30 minutes | Quantitative (100%) |
The procedure involves heating the reaction mixture, followed by ethanol removal, acidification to pH 2 with 1N HCl, and isolation of the product through crystallization with diethyl ether .
Three-Component Synthesis
A more recent development involves a three-component synthesis for preparing substituted pyridylacetic acid derivatives. This method centers on the formation of intermediate azlactones that can be opened with various nucleophiles to yield diverse products .
The reaction involves:
-
Activation of pyridine-N-oxide with tosyl chloride and triethylamine
-
Nucleophilic substitution by Meldrum's acid derivatives
-
Ring-opening with nucleophiles to generate the desired carboxylic acids
-
Decarboxylation to yield substituted pyridylacetic acid derivatives
This approach provides access to functionalized derivatives with substitution primarily at the 4-position of the pyridine ring .
Analytical Characterization
The analytical profile of 2-pyridineacetic acid includes various spectroscopic and chromatographic methods for identification and purity assessment.
Spectral Identification
The compound can be characterized using various spectroscopic techniques, although specific spectral data is limited in the searched literature. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure and substitution patterns in pyridylacetic acid derivatives .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly employed for purity analysis of 2-pyridineacetic acid and its hydrochloride salt. Commercial samples typically have a minimum purity of 98.0% as determined by HPLC area percentage .
Applications and Significance
2-Pyridineacetic acid has numerous applications in synthetic organic chemistry and pharmaceutical development.
Role in Organic Synthesis
The compound serves as a versatile building block for constructing more complex molecules. Its bifunctional nature, featuring both a heterocyclic ring and a carboxylic acid group, makes it particularly valuable in the synthesis of biologically active compounds .
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